

analytical methods for 2-Methylpiperidine-2-carboxylic acid hydrochloride

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Compound of Interest

Compound Name: 2-Methylpiperidine-2-carboxylic acid hydrochloride

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An In-Depth Guide to the Analytical Characterization of **2-Methylpiperidine-2-carboxylic acid hydrochloride**

Introduction: The Analytical Imperative for a Chiral Building Block

2-Methylpiperidine-2-carboxylic acid hydrochloride is a chiral heterocyclic compound that serves as a valuable building block in modern drug discovery and development. Its structure, featuring a quaternary stereocenter, makes it a key component in the synthesis of complex pharmaceutical agents, including protein degraders and other targeted therapies[1][2]. The precise analytical characterization of this molecule is paramount, ensuring its identity, purity, and stereochemical integrity. In a regulated environment, robust and validated analytical methods are not merely a quality control measure; they are a foundational component of a successful drug development program, ensuring safety, efficacy, and reproducibility.

This guide provides a comprehensive overview of the principal analytical methodologies for **2-Methylpiperidine-2-carboxylic acid hydrochloride**. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for method selection and optimization. We will explore chromatographic techniques for purity and chiral fidelity assessment, as well as spectroscopic methods for structural confirmation.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ ClNO ₂	[1]
Molecular Weight	179.64 g/mol	[1]
CAS Number	1094072-12-4	[1]
Monoisotopic Mass	143.09464 Da (free base)	[3]
Predicted XlogP	-1.8 (free base)	[3]
Structure	A piperidine ring with a methyl and a carboxylic acid group at the 2-position, supplied as a hydrochloride salt.	

Chromatographic Analysis: Purity, Impurity Profiling, and Quantification

The primary challenge in the chromatographic analysis of 2-Methylpiperidine-2-carboxylic acid is its lack of a strong ultraviolet (UV) chromophore, rendering standard HPLC-UV detection insensitive for trace-level analysis[4][5]. Furthermore, as a salt, it is non-volatile, precluding direct analysis by Gas Chromatography (GC). The following sections detail robust solutions to these challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity and quantifying **2-Methylpiperidine-2-carboxylic acid hydrochloride**. The choice of detector and mobile phase is critical for success.

Scientific Rationale: Charged Aerosol Detection (CAD) is a near-universal detection method that does not rely on the analyte's optical properties. It generates a response proportional to the mass of the non-volatile analyte, making it ideal for compounds like ours that lack a chromophore[4]. To achieve good peak shape and retention on a reversed-phase column, an ion-pairing agent is often necessary to interact with the charged amine, enhancing its retention on the nonpolar stationary phase.

Experimental Protocol: HPLC-CAD

- Instrumentation: HPLC system equipped with a Corona CAD detector.
- Column: Atlantis C18 column (150 x 4.6 mm, 3.5 μ m) or equivalent.
- Mobile Phase: 0.1% Heptafluorobutyric acid (HFBA) in water:acetonitrile (90:10, v/v). HFBA acts as an effective ion-pairing agent for the protonated amine[4].
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- CAD Settings: Nitrogen gas pressure at 35 psi.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting a stock solution.
- Validation: The method should be validated for specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) according to established guidelines[6][7].

Scientific Rationale: For the highest sensitivity and selectivity, especially in complex matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred approach. This method eliminates the need for derivatization and provides structural confirmation based on the mass-to-charge ratio (m/z) of the parent ion and its fragments[8]. Electrospray ionization (ESI) in positive mode is highly effective for protonating the piperidine nitrogen.

Experimental Protocol: LC-MS/MS

- Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer.
- Column: A C18 column suitable for LC-MS analysis (e.g., 100 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A typical gradient would be 5% to 95% B over 10 minutes.
- Flow Rate: 0.3-0.5 mL/min.
- Ionization Mode: ESI, Positive.
- Mass Analyzer Mode: Monitor the transition for the protonated molecule $[M+H]^+$. For 2-Methylpiperidine-2-carboxylic acid (free base, $C_7H_{13}NO_2$), the expected m/z is approximately 144.10^[3]. A suitable product ion would be selected for Multiple Reaction Monitoring (MRM) for high selectivity.
- Sample Preparation: "Dilute and shoot" is often sufficient. Dissolve the sample in Mobile Phase A.

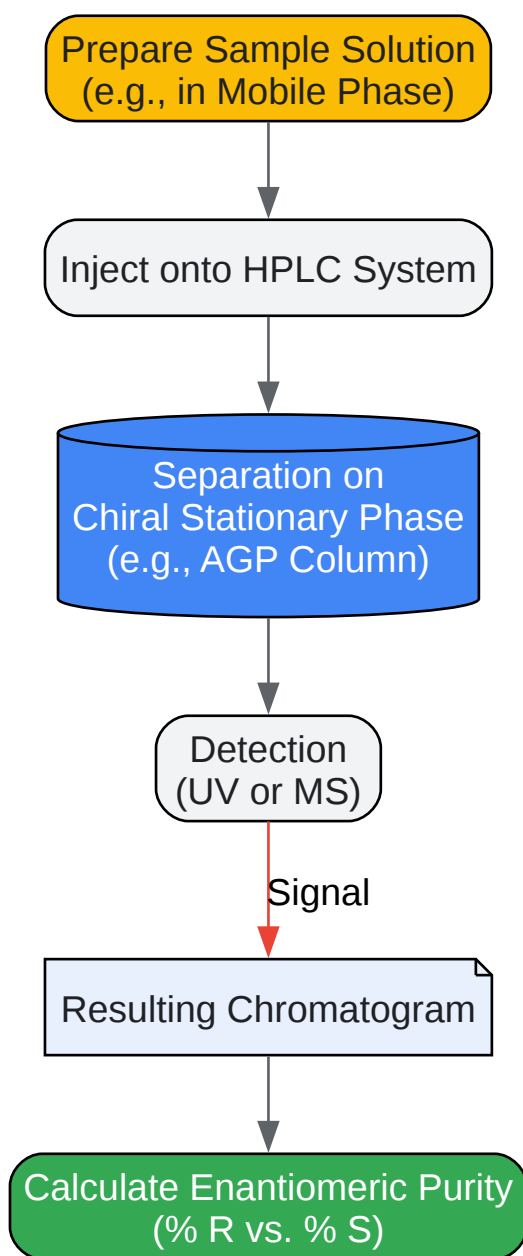
Gas Chromatography (GC)

Scientific Rationale: Direct GC analysis is not feasible due to the non-volatile nature of the hydrochloride salt. Therefore, derivatization is mandatory to convert the analyte into a volatile and thermally stable compound. Silylation is a highly effective technique that replaces the active hydrogen atoms on both the carboxylic acid and the secondary amine with trimethylsilyl (TMS) groups, drastically increasing volatility^{[9][10]}.

Experimental Protocol: GC-MS with Silylation

- Instrumentation: Gas chromatograph with a Mass Spectrometer detector (GC-MS).
- Column: A standard nonpolar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 μ m).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
- Derivatization Procedure: a. Accurately weigh ~1 mg of the sample into a reaction vial. b. Add 100 μ L of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, and 100 μ L of pyridine (as a catalyst and solvent). c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.

- Injection: 1 μ L, split mode (e.g., 20:1).
- MS Detection: Electron Ionization (EI) at 70 eV. Scan from m/z 50 to 500. The resulting mass spectrum can be used for identification by comparing it to library spectra or interpreting the fragmentation pattern.



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